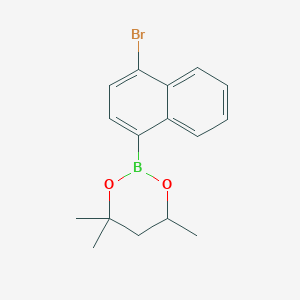
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a type of boron-containing compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as a catalyst, as well as its potential to be used in a variety of biochemical and physiological processes.
作用機序
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a catalyst in a variety of chemical reactions. It is able to form a complex with a variety of substrates, which can then be used to drive the desired reaction. Additionally, this compound can act as a receptor for a variety of molecules, allowing it to interact with them in a variety of ways.
Biochemical and Physiological Effects
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential to be used in a variety of biochemical and physiological processes. It has been shown to have the potential to be used as a drug delivery system, as well as a potential inhibitor of enzymes and cell signaling pathways. Additionally, this compound has been studied for its potential to be used in the treatment of various diseases, such as cancer and diabetes.
実験室実験の利点と制限
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for use in lab experiments. The advantages of this compound include its ability to act as a catalyst and its potential to be used in a variety of biochemical and physiological processes. Additionally, this compound is relatively inexpensive and easy to synthesize. However, it is important to note that this compound is not suitable for use in vivo due to its potential toxicity.
将来の方向性
There are a number of potential future directions for the use of 2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential future direction is to further explore its potential as a drug delivery system. Additionally, this compound could be used to develop new enzyme inhibitors and cell signaling pathways. Finally, this compound could be used to further explore its potential to be used in the treatment of various diseases, such as cancer and diabetes.
合成法
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through a two-step process. The first step involves the reaction of 4-benzyloxy-1-naphthyl boronic acid with 2,4,6-trimethyl-1,3,2-dioxaborinane in a polar solvent. The second step involves the reaction of the resulting product with a base such as sodium hydroxide. This reaction results in the formation of 2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane.
科学的研究の応用
2-(4-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential to act as a catalyst in various chemical reactions. It has also been studied for its potential to be used in a variety of biochemical and physiological processes. In particular, this compound has been used in a variety of research studies related to drug delivery, enzyme inhibition, and cell signaling.
特性
IUPAC Name |
4,4,6-trimethyl-2-(4-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-13-14-22(20-12-8-7-11-19(20)21)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLWGCGOALKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














